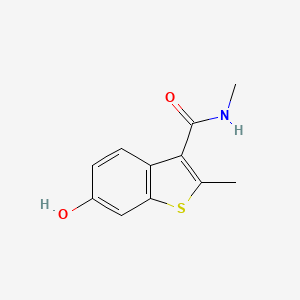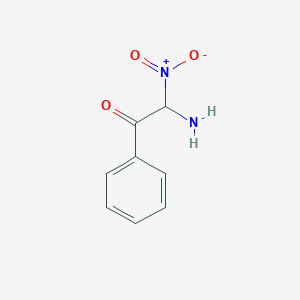
Acetophenone, 2-aminonitro-
Overview
Description
Acetophenone, 2-aminonitro- is an organic compound with the molecular formula C8H8N2O3 It is a nitro-substituted ketone that features both an amino group and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetophenone, 2-aminonitro- typically involves the nitration of 2-aminoacetophenone. One common method includes the reaction of 2-aminoacetophenone with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position.
Industrial Production Methods: Industrial production of Acetophenone, 2-aminonitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The nitration process is carefully monitored to prevent over-nitration and to ensure the safety of the operation.
Chemical Reactions Analysis
Types of Reactions: Acetophenone, 2-aminonitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed:
Oxidation: Nitro ketones.
Reduction: Amino derivatives.
Substitution: Substituted phenylethanones.
Scientific Research Applications
Acetophenone, 2-aminonitro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetophenone, 2-aminonitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
2-Aminoacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitroacetophenone: Lacks the amino group, affecting its biological activity.
2-Amino-1-phenylethanone: Lacks the nitro group, altering its chemical properties.
Uniqueness: Acetophenone, 2-aminonitro- is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications.
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-amino-2-nitro-1-phenylethanone |
InChI |
InChI=1S/C8H8N2O3/c9-8(10(12)13)7(11)6-4-2-1-3-5-6/h1-5,8H,9H2 |
InChI Key |
ZFOFCSUJANQIFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate](/img/structure/B8720845.png)
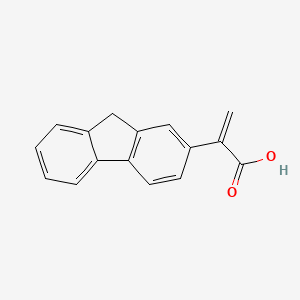
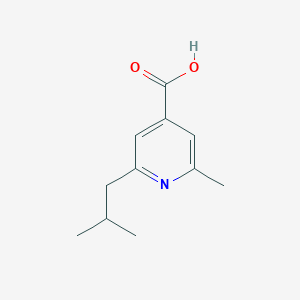
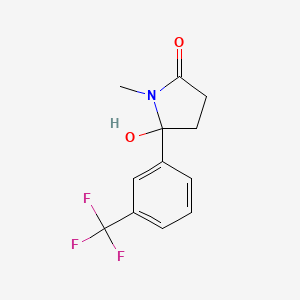
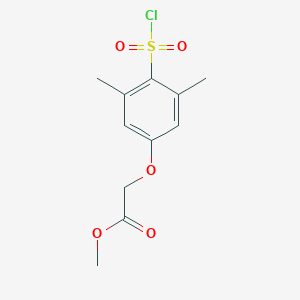
![5-((4-Amino-2-fluorophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8720892.png)
![1-[2-(Hydrazinecarbonyl)phenyl]methanesulfonamide](/img/structure/B8720900.png)
![6-Ethyl-2-({[4-(trifluoromethyl)phenyl]carbamoyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B8720905.png)
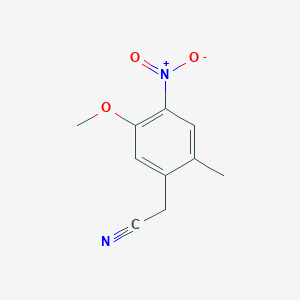
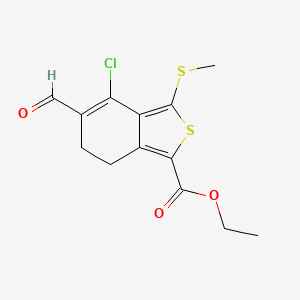
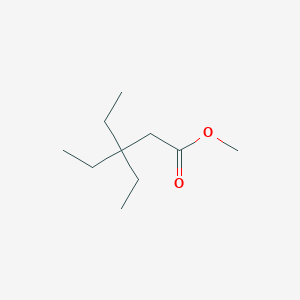
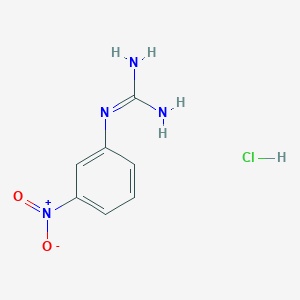
![8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE](/img/structure/B8720936.png)
